molecular formula C26H31N5O3S B2555172 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422531-20-2

1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No.: B2555172
CAS No.: 422531-20-2
M. Wt: 493.63
InChI Key: WVJIHURVYHQPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted at positions 3 and 2 with a pentyl chain and a pyridin-3-ylmethylsulfanyl group, respectively. The 7-position is functionalized with a carbonyl-linked piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[4-oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-2-3-4-12-31-25(34)21-8-7-20(24(33)30-13-9-19(10-14-30)23(27)32)15-22(21)29-26(31)35-17-18-6-5-11-28-16-18/h5-8,11,15-16,19H,2-4,9-10,12-14,17H2,1H3,(H2,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJIHURVYHQPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology and inflammation modulation. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. Its structure includes:

  • A 4-oxo group
  • A pentyl side chain
  • A pyridine moiety linked via a methylthio group
  • A piperidine ring with a carboxamide functional group

This unique structural arrangement may contribute to its biological efficacy.

Research indicates that quinazoline derivatives often exert their effects through multiple mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • Induction of Apoptosis : Studies have shown that such compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .
  • Anti-inflammatory Effects : Some quinazoline derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of soluble epoxide hydrolase (sEH) .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in recent studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.70 - 8.10
HCT-116 (Colon)2.90 - 6.40
A549 (Lung)10.50 - 15.00
HeLa (Cervical)6.00 - 12.00

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with particularly potent effects noted in the HCT-116 line.

Mechanistic Studies

In mechanistic studies, compound treatment led to:

  • G1 Phase Arrest : Flow cytometry analysis revealed that the compound effectively arrested cells in the G1 phase of the cell cycle, indicating a potential mechanism for its anticancer activity .
  • Apoptotic Induction : Annexin V staining showed increased early and late apoptotic cells upon treatment with the compound, suggesting that it triggers apoptotic pathways in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against resistant cancer cell lines. In vitro studies demonstrated that it could overcome resistance mechanisms commonly seen in MCF-7 and HCT-116 cells, enhancing its potential as a therapeutic agent in resistant cases .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound A : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Core Structure : Piperidine-4-carboxamide with a naphthalene group and fluorobenzyl substituent.
  • Key Differences: Lacks the quinazoline core but shares the piperidine-4-carboxamide group.
  • Activity : Reported as a SARS-CoV-2 inhibitor with an IC50 of ~0.2 µM, attributed to interactions with viral proteases .

Compound B : (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Core Structure : Similar to Compound A but substitutes fluorobenzyl with a methoxypyridinyl group.
  • Key Differences : The methoxy-pyridine moiety may improve solubility and target specificity compared to fluorobenzyl.
  • Activity : Exhibits comparable antiviral efficacy to Compound A, suggesting substituent flexibility in maintaining activity .

Target Compound :

  • Structural Advantage : The quinazoline core and pyridin-3-ylmethylsulfanyl group may offer unique hydrogen-bonding or hydrophobic interactions with targets like viral polymerases or kinases.

Piperidine-4-Carboxamide Derivatives in Metabolic Disorders

Otenabant Hydrochloride: 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide monohydrochloride

  • Core Structure : Piperidine-4-carboxamide linked to a purine ring with chlorophenyl substituents.
  • Key Differences: The purine core diverges from the quinazoline system, enabling cannabinoid receptor CB1 antagonism.
  • Activity : Developed for obesity treatment, highlighting the scaffold’s versatility in targeting GPCRs .

Target Compound :

  • Potential Divergence: The quinazoline system may shift therapeutic focus away from metabolic pathways toward antiviral or kinase inhibition.

Comparative Pharmacological Data Table

Compound Name Core Structure Key Substituents Target Indication Activity/IC50 Reference ID
Target Compound Quinazoline 3-pentyl, 2-(pyridin-3-ylmethylsulfanyl) Under investigation N/A -
(R)-N-(4-fluorobenzyl)-... (Compound A) Piperidine-4-carboxamide Naphthalene, fluorobenzyl SARS-CoV-2 ~0.2 µM
Otenabant Hydrochloride Purine Chlorophenyl, ethylamino Obesity (CB1 antagonist) Preclinical data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.